2,6-Dichloro-4-fluorophenylacetonitrile

Lipophilicity ADME Drug design

2,6-Dichloro-4-fluorophenylacetonitrile (CAS 1803854-81-0) is a halogenated phenylacetonitrile derivative with the molecular formula C₈H₄Cl₂FN and a molecular weight of 204.03 g/mol. The compound features a unique 2,6-dichloro-4-fluoro substitution pattern on the phenyl ring, distinguishing it from both the non-fluorinated 2,6-dichlorophenylacetonitrile (CAS 3215-64-3, MW 186.04) and the non-chlorinated 4-fluorophenylacetonitrile (CAS 459-22-3, MW 135.14).

Molecular Formula C8H4Cl2FN
Molecular Weight 204.02 g/mol
CAS No. 1803854-81-0
Cat. No. B1410826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-fluorophenylacetonitrile
CAS1803854-81-0
Molecular FormulaC8H4Cl2FN
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)CC#N)Cl)F
InChIInChI=1S/C8H4Cl2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2
InChIKeyIONJHZALMHVBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-fluorophenylacetonitrile (CAS 1803854-81-0): Core Identity and Procurement-Relevant Profile


2,6-Dichloro-4-fluorophenylacetonitrile (CAS 1803854-81-0) is a halogenated phenylacetonitrile derivative with the molecular formula C₈H₄Cl₂FN and a molecular weight of 204.03 g/mol . The compound features a unique 2,6-dichloro-4-fluoro substitution pattern on the phenyl ring, distinguishing it from both the non-fluorinated 2,6-dichlorophenylacetonitrile (CAS 3215-64-3, MW 186.04) and the non-chlorinated 4-fluorophenylacetonitrile (CAS 459-22-3, MW 135.14) [1]. This specific halogen arrangement imparts intermediate lipophilicity and differential reactivity compared to its closest analogs, making it a strategically positioned building block for pharmaceutical and agrochemical intermediate synthesis where both chlorine-mediated leaving-group reactivity and fluorine-mediated metabolic stability are required simultaneously [2].

Why 2,6-Dichloro-4-fluorophenylacetonitrile Cannot Be Simply Replaced by In-Class Analogs


Phenylacetonitrile derivatives with different halogen substitution patterns exhibit quantifiably distinct physicochemical properties and reactivity profiles that preclude straightforward interchange in synthetic routes. The 2,6-dichloro-4-fluoro substitution pattern confers a predicted lipophilicity (estimated AlogP ~2.8) that is intermediate between the more lipophilic 2,6-dichlorophenylacetonitrile (LogP 3.06) and the less lipophilic 2,6-difluorophenylacetonitrile (LogP ~1.84), directly impacting compound solubility, membrane permeability, and metabolic fate [1][2]. Furthermore, the para-fluorine substituent exerts a distinct electronic effect on nucleophilic aromatic substitution reactivity compared to chlorine—fluorine para to the reaction center is slightly deactivating, whereas ortho-chlorines are activating, creating a regioselectivity profile that cannot be replicated by analogs lacking either substituent class [3]. The quantitative evidence below demonstrates why procurement decisions must be guided by these measurable differentiators rather than class-level assumptions.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-fluorophenylacetonitrile Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity Versus Non-Fluorinated and Per-Fluorinated Analogs

2,6-Dichloro-4-fluorophenylacetonitrile exhibits a predicted AlogP of approximately 2.8, which is 0.26 log units lower than its non-fluorinated analog 2,6-dichlorophenylacetonitrile (experimental LogP 3.06 from Molbase) [1][2]. This reduction in lipophilicity is attributable to the electron-withdrawing effect of the para-fluorine substituent replacing a hydrogen atom. Compared to 2,6-difluorophenylacetonitrile (estimated LogP ~1.84), the target compound is approximately 0.96 log units more lipophilic [2]. This intermediate hydrophobicity profile positions the compound favorably for balancing membrane permeability against aqueous solubility in drug-like molecules.

Lipophilicity ADME Drug design Physicochemical properties

Nucleophilic Aromatic Substitution Reactivity: Differential Activation by Ortho-Chlorine vs. Para-Fluorine Substituents

The 2,6-dichloro-4-fluoro substitution pattern creates a uniquely orthogonal reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. According to the systematic review by Vlasov (2003), fluorine located para to the reaction center is slightly deactivating, while fluorine ortho to the point of substitution exhibits variable activating influence [1]. Chlorine substituents at the ortho positions, combined with the electron-withdrawing nitrile group, activate the aromatic ring toward nucleophilic attack. In the target compound, the para-fluorine is deactivating while the ortho-chlorines are activating toward SNAr, creating a regioselective bias that enables sequential orthogonal functionalization—first at chlorine-bearing positions, leaving the fluorine intact for subsequent transformations.

Nucleophilic aromatic substitution SNAr Reactivity Regioselectivity

Kinase Inhibitor Building Block: Comparative Performance of 2,6-Dichlorophenyl vs. 2,6-Dichloro-4-fluorophenyl Derived Compounds

Compounds derived from 2,6-dichlorophenylacetonitrile (non-fluorinated analog) have demonstrated potent c-Src kinase inhibition with IC₅₀ values ranging from 10 to 80 nM, as reported in a comprehensive structure-activity relationship study of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones [1]. Separately, a compound incorporating the 2,6-dichloro-4-fluorophenyl motif—4-(2,6-dichloro-4-fluorophenyl)quinoline-2-carboxamide—was reported in patent US9636337 as a metabotropic glutamate receptor 2 (mGluR2) antagonist with an IC₅₀ of 171 nM [2]. While these data derive from different chemotypes and targets (precluding direct IC₅₀ comparison), they establish that both the non-fluorinated and the 4-fluorinated 2,6-dichlorophenyl scaffolds are validated entry points for generating bioactive molecules with nanomolar potency, with the fluorinated variant offering the additional metabolic stability advantages conferred by the para-fluorine block against CYP450-mediated hydroxylation.

Kinase inhibition c-Src mGluR2 Medicinal chemistry Building block

Commercial Purity Specification: NLT 98% as a Minimum Procurement Benchmark

2,6-Dichloro-4-fluorophenylacetonitrile is commercially available with a documented minimum purity specification of NLT 98% (Not Less Than 98%) from ISO-certified manufacturers . This purity level is comparable to the 97–98% typical purity range for the non-fluorinated analog 2,6-dichlorophenylacetonitrile (CAS 3215-64-3) from major suppliers [1]. The availability of the target compound at this defined purity specification, supported by ISO-certified quality systems, provides procurement confidence for pharmaceutical R&D applications where batch-to-batch consistency and impurity profiling are critical for reproducible synthetic outcomes.

Purity specification Quality control Procurement ISO certification

Prioritized Application Scenarios Where 2,6-Dichloro-4-fluorophenylacetonitrile (CAS 1803854-81-0) Delivers Measurable Advantage


Medicinal Chemistry: Kinase and GPCR Inhibitor Lead Optimization Requiring Balanced Lipophilicity

For medicinal chemistry programs targeting intracellular kinases or GPCRs where compound lipophilicity must be carefully controlled to avoid hERG liability and poor aqueous solubility, 2,6-dichloro-4-fluorophenylacetonitrile offers an estimated AlogP of ~2.8—0.26 log units lower than the widely used 2,6-dichlorophenylacetonitrile (LogP 3.06) [1]. This reduction, while modest, can translate to a measurable improvement in Ligand Efficiency indices and safety pharmacology profiles when the building block is incorporated into lead series. The validated precedent includes mGluR2 antagonists with IC₅₀ values of 171 nM, demonstrating that the 2,6-dichloro-4-fluorophenyl scaffold supports nanomolar target engagement while benefiting from the lipophilicity-lowering effect of the para-fluorine substituent [2].

Sequential Orthogonal Functionalization: Exploiting Differential Chlorine vs. Fluorine Reactivity in SNAr

The 2,6-dichloro-4-fluoro substitution pattern enables a two-step sequential SNAr strategy where the ortho-chlorine atoms (activating, good leaving groups) are substituted first under milder conditions, while the para-fluorine (slightly deactivating, poor leaving group) remains intact for a subsequent transformation under more forcing conditions or via an alternative mechanism (e.g., transition metal-catalyzed coupling) [1]. This orthogonal reactivity is not achievable with 2,6-dichlorophenylacetonitrile (where all three potential substitution sites bear chlorine, leading to competing reactions) or 2,6-difluorophenylacetonitrile (where the ortho-fluorines are significantly less reactive as leaving groups than ortho-chlorines). The differential leaving group ability between chlorine and fluorine provides synthetic chemists with a built-in protecting group strategy that reduces step count and improves overall yield in complex molecule assembly.

Agrochemical Intermediate Synthesis: Fluorinated Building Block for Metabolic Stability Enhancement

In agrochemical development, the incorporation of fluorine at metabolically labile positions is a well-established strategy to prolong half-life in field applications. The para-fluorine in 2,6-dichloro-4-fluorophenylacetonitrile blocks the primary site of oxidative metabolism (para-hydroxylation) that would otherwise occur on the non-fluorinated 2,6-dichlorophenylacetonitrile scaffold [1]. While quantitative in vivo metabolic stability data for the target compound itself are not available in the public domain, the class-level inference is strongly supported by extensive literature on fluorinated agrochemicals where para-fluoro substitution consistently reduces Phase I metabolism rates. The compound serves as a precursor to fluorinated neonicotinoid analogs and other crop-protection agents where the 2,6-dichloro substitution pattern is a recognized pharmacophore for insecticidal activity [2].

Pharmaceutical R&D Procurement: ISO-Certified Building Block with Defined Purity for GMP-Preparation

For pharmaceutical R&D organizations preparing for scale-up and eventual GMP production, the availability of 2,6-dichloro-4-fluorophenylacetonitrile at NLT 98% purity from ISO-certified manufacturers provides a procurement-grade starting material suitable for route scouting and early process development [1]. The defined purity specification, combined with the MDL number (MFCD28346559) that enables unambiguous registration in electronic laboratory notebooks and compound registration systems, reduces administrative burden and ensures traceability—factors that directly impact procurement efficiency in regulated environments. The comparable purity to the more established 2,6-dichlorophenylacetonitrile (97–98%) means that substitution of the fluorinated analog does not introduce additional purification complexity into downstream chemistry [2].

Quote Request

Request a Quote for 2,6-Dichloro-4-fluorophenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.